
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes two ethylidene groups and two methyl groups attached to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the chemo-catalytic conversion of biomass-derived 2,3-butanediol. The process involves the use of a ruthenium transition metal complex as a catalyst in a pressurized reactor, where purified 2,3-butanediol, carbon dioxide, and hydrogen are reacted to form the cyclic acetal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sequential use of microbes, enzymes, and chemo-catalysts to optimize the yield and efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethylidene and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but without the ethylidene and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound used in various chemical syntheses.
4,5-Dimethyl-1,3-dioxolane: A compound with a similar structure but different substituents.
Uniqueness
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of ethylidene and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
70517-30-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4,5-di(ethylidene)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-5-7-8(6-2)11-9(3,4)10-7/h5-6H,1-4H3 |
Clé InChI |
SSDGBVWTNFKWTG-UHFFFAOYSA-N |
SMILES canonique |
CC=C1C(=CC)OC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


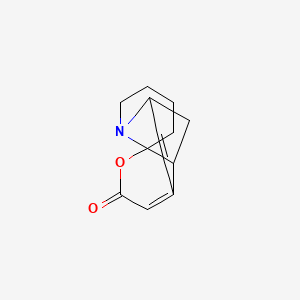
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
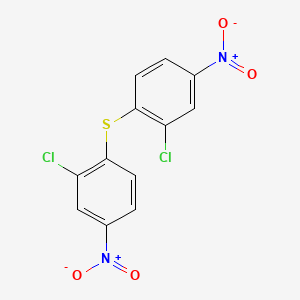
![6-[4-(Hydroxymethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14468541.png)
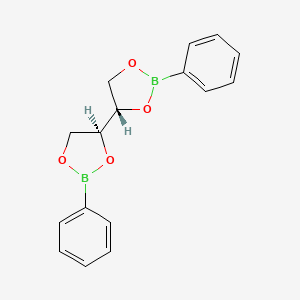
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
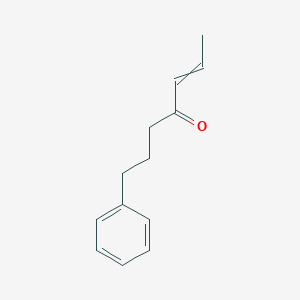
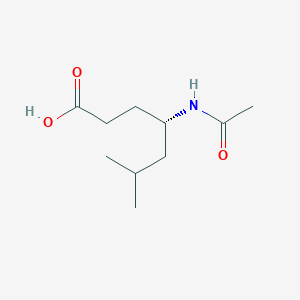

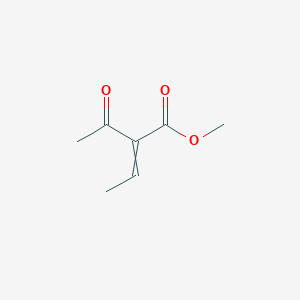
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)


